molecular formula C13H12N4 B8670043 N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE CAS No. 787590-46-9

N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE

Cat. No.: B8670043
CAS No.: 787590-46-9
M. Wt: 224.26 g/mol
InChI Key: ZEKHPSLCEFXFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring.

Preparation Methods

The synthesis of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-phenyl- typically involves multistep reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Formation of the pyrazine ring: The imidazole intermediate is then reacted with a suitable diketone or diester to form the pyrazine ring.

    N-methylation and phenylation:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .

Chemical Reactions Analysis

N-METHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Properties

CAS No.

787590-46-9

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-methyl-3-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4/c1-14-12-13-16-9-11(17(13)8-7-15-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15)

InChI Key

ZEKHPSLCEFXFCW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using Method 1, the title compound was prepared from (3-bromo-imidazo[1,2-a]pyrazin-8-yl)-methyl-amine (Example 1) and phenylboronic acid (from Aldrich) in 63% yield.
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Reaction Step One
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Yield
63%

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